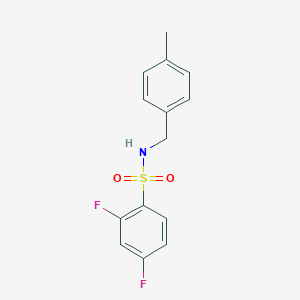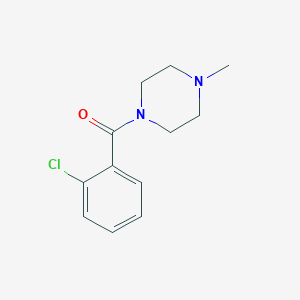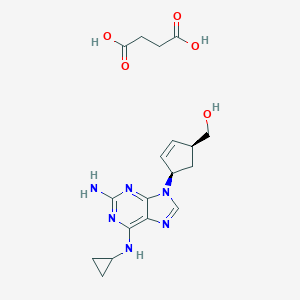![molecular formula C17H21Cl2NO4 B221384 Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which has been shown to have therapeutic effects in a variety of neurological and psychiatric disorders.
作用机制
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate enhances the inhibitory effects of GABAergic neurotransmission, which can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal activity. Some of the biochemical and physiological effects of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate include:
1. Increased inhibition of neuronal activity: By enhancing the inhibitory effects of GABAergic neurotransmission, Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
2. Reduced seizure activity: Studies have shown that Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce seizure activity in animal models of epilepsy.
3. Reduced drug-seeking behavior: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in neuronal activity.
2. Well-tolerated: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to be well-tolerated in preclinical and clinical studies, which makes it a useful tool for studying the therapeutic effects of GABA modulation in humans.
Some of the limitations of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate include:
1. Limited bioavailability: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has limited bioavailability, which can make it difficult to achieve therapeutic levels in the brain.
2. Limited stability: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate. Some of these include:
1. Clinical trials: Clinical trials are currently underway to investigate the efficacy of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate in a variety of neurological and psychiatric disorders.
2. Novel formulations: Researchers are exploring novel formulations of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate that can improve its bioavailability and stability.
3. Combination therapies: Researchers are exploring the potential of combining Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate with other drugs to enhance its therapeutic effects.
4. Mechanistic studies: Researchers are conducting mechanistic studies to better understand the role of GABA in neuronal activity and the therapeutic effects of GABA modulation.
合成方法
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with piperidine and ethyl chloroformate to form Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate.
科学研究应用
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in a variety of neurological and psychiatric disorders. Some of the areas of research include:
1. Epilepsy: Studies have shown that Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce seizure activity in animal models of epilepsy. Clinical trials are currently underway to investigate its efficacy in humans.
2. Addiction: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are currently underway to investigate its efficacy in humans.
3. Anxiety and Depression: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models. Clinical trials are currently underway to investigate its efficacy in humans.
属性
产品名称 |
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate |
|---|---|
分子式 |
C17H21Cl2NO4 |
分子量 |
374.3 g/mol |
IUPAC 名称 |
ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21Cl2NO4/c1-3-23-17(22)12-6-8-20(9-7-12)16(21)11(2)24-15-5-4-13(18)10-14(15)19/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI 键 |
DLERBDLFWJCZBV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)

